5-methoxy-1H-indole-4-carbonitrile
CAS No.:
Cat. No.: VC20309153
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 5-methoxy-1H-indole-4-carbonitrile |
| Standard InChI | InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3 |
| Standard InChI Key | OJFNELFPUBZSFO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Methoxy-1H-indole-4-carbonitrile belongs to the indole family, a class of heterocyclic compounds featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methoxy (-OCH) and nitrile (-CN) groups at positions 5 and 4, respectively, confer distinct electronic and steric properties. The planar indole system allows for π-π interactions, while the substituents modulate solubility and reactivity.
Physicochemical Parameters
Key properties of 5-methoxy-1H-indole-4-carbonitrile include:
The nitrile group contributes to the compound’s polarity (), while the methoxy group enhances lipophilicity () . These properties influence solubility, with the compound likely sparingly soluble in water but soluble in polar organic solvents like dichloromethane or dimethylformamide.
Synthesis and Production
Hypothetical Pathway for 5-Methoxy-1H-Indole-4-Carbonitrile
A plausible route involves:
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Methoxylation at C5: Starting with 5-hydroxyindole, methylation using methyl iodide or dimethyl sulfate under basic conditions.
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Nitrile Introduction at C4: Cyanation via palladium-catalyzed coupling (e.g., Rosenmund-von Braun reaction) or nucleophilic substitution of a halogenated precursor.
This method aligns with regioselective functionalization techniques observed in indole iodination and Friedel-Crafts alkylation .
Reactivity and Chemical Modifications
Functional Group Transformations
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Nitrile Group: The -CN moiety can be hydrolyzed to carboxylic acids () or reduced to primary amines () using lithium aluminum hydride.
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Methoxy Group: Demethylation with boron tribromide yields a phenolic -OH group, enabling further derivatization.
These transformations are critical for diversifying the compound’s applications in drug discovery .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Indole derivatives are privileged scaffolds in drug design due to their structural similarity to tryptophan and serotonin. The nitrile group in 5-methoxy-1H-indole-4-carbonitrile may serve as:
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A hydrogen bond acceptor in enzyme-inhibitor interactions.
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A metabolic stability enhancer by resisting oxidative degradation.
Compounds like γ-lactams and γ-lactones, synthesized via Ugi multicomponent reactions , highlight the utility of indole intermediates in generating chiral centers for bioactive molecules.
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